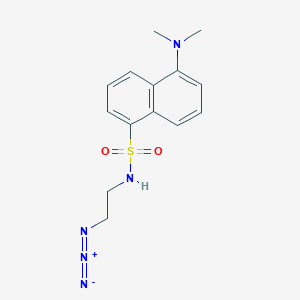

N-(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide

Description

N-(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide is a dansyl-based sulfonamide derivative characterized by a dimethylaminonaphthalene core and a sulfonamide-linked 2-azidoethyl group. The dansyl moiety provides strong fluorescence properties, making it valuable in applications such as bioimaging, molecular probes, and click chemistry . The azidoethyl substituent introduces reactivity for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling site-specific bioconjugation . This compound is synthesized via nucleophilic substitution between 5-(dimethylamino)naphthalene-1-sulfonyl chloride and 2-azidoethylamine, followed by purification using column chromatography .

Structure

3D Structure

Properties

IUPAC Name |

N-(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2S/c1-19(2)13-7-3-6-12-11(13)5-4-8-14(12)22(20,21)17-10-9-16-18-15/h3-8,17H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMWRNDGKJZUGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911196-99-1 | |

| Record name | 911196-99-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide typically involves the reaction of 5-(Dimethylamino)-1-naphthylsulfonyl chloride with 2-azidoethylamine. The reaction is carried out in the presence of a base such as potassium carbonate at elevated temperatures (around 90°C) for several hours . The resulting product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide can undergo various types of chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles through azide-alkyne cycloaddition.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The dimethylamino group can be oxidized to form N-oxides under specific conditions.

Common Reagents and Conditions

Copper Catalysts: Used in azide-alkyne cycloaddition reactions.

Hydrogen Gas and Catalysts: Used in the reduction of the azido group.

Oxidizing Agents: Used for the oxidation of the dimethylamino group.

Major Products Formed

Triazoles: Formed through azide-alkyne cycloaddition.

Amines: Formed through the reduction of the azido group.

N-oxides: Formed through the oxidation of the dimethylamino group.

Scientific Research Applications

Synthesis and Chemical Properties

N-(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide can be synthesized through the reaction of 5-(dimethylamino)-1-naphthylsulfonyl chloride with 2-azidoethylamine in the presence of a base like potassium carbonate at elevated temperatures (around 90°C) . The azido group allows for further functionalization through click chemistry, particularly azide-alkyne cycloaddition, leading to stable triazole linkages .

Chemistry

- Building Block in Organic Synthesis : The compound serves as a precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

- Ligand in Coordination Chemistry : Its ability to coordinate with metal ions enhances its utility in creating metal complexes for catalysis .

Biology

- Bioconjugation Techniques : The azido group enables bioconjugation with biomolecules, facilitating the study of protein interactions and cellular processes .

- Bioorthogonal Chemistry : Utilized in bioorthogonal labeling techniques, allowing for selective tagging of biomolecules without interfering with native biological processes .

Medicine

- Drug Delivery Systems : Investigated for its potential to deliver therapeutic agents selectively to target cells or tissues through click chemistry mechanisms .

- Precursor for Bioactive Compounds : Its derivatives may exhibit pharmacological activities, making them candidates for drug development .

Industry

- Advanced Materials Development : Employed in creating energetic materials and polymers due to its unique chemical properties .

Case Studies

Mechanism of Action

The mechanism of action of N-(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide involves its ability to undergo click chemistry reactions, particularly azide-alkyne cycloaddition. This reaction forms stable triazole linkages, which are useful in various applications. The molecular targets and pathways involved depend on the specific application, such as targeting biomolecules in bioconjugation or forming coordination complexes in materials science .

Comparison with Similar Compounds

N-(2-aminoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide

- Structure: Features a 2-aminoethyl group instead of azidoethyl.

- Properties : The primary amine enables hydrogen bonding and protonation at physiological pH, enhancing solubility in aqueous media. Used in ER-targeting therapies due to sulfonyl ligand interactions .

- Crystallography: Layers in crystal structures are stabilized by N–H⋯N and C–H⋯O hydrogen bonds, unlike the azidoethyl analogue, which lacks strong H-bond donors .

N-(but-3-yn-1-yl)-5-(dimethylamino)naphthalene-1-sulfonamide

N-(3-azidopropyl)-5-(dimethylamino)naphthalene-1-sulfonamide

5-(Dimethylamino)-N-(3-isopropoxyphenyl)naphthalene-1-sulfonamide (3h)

- Structure : Bulky isopropoxyphenyl substituent.

- Bioactivity : Shows higher binding affinity to carbonic anhydrase (CA) due to π-alkyl interactions with hydrophobic residues (Leu131, His94) in molecular docking studies .

Spectroscopic and Physicochemical Properties

Notes:

- The azidoethyl derivative’s IR azide stretch (~2100 cm⁻¹) is absent in non-azido analogues.

- Fluorescence intensity varies with solvent polarity; aqueous solubility is lower for hydrophobic substituents (e.g., isopropoxyphenyl).

Biological Activity

N-(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamide compounds are known for their diverse pharmacological properties, including antibacterial, antitumor, and enzyme inhibitory activities. This article delves into the biological activity of N-(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide, supported by data tables and relevant research findings.

The compound has the following chemical formula and properties:

- Molecular Formula : C14H17N5O2S

- Molecular Weight : 319.38 g/mol

- CAS Number : 911196-99-1

- Appearance : Yellow-green solid, soluble in dichloromethane (DCM)

Biological Activity Overview

The biological activity of N-(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide can be categorized into several key areas:

1. Antimicrobial Activity

Sulfonamides are traditionally recognized for their antibacterial properties. However, studies on this specific compound have shown varied results:

- Antibacterial Testing : In vitro tests against various bacterial strains (both Gram-positive and Gram-negative) indicated that while some sulfonamide derivatives exhibit significant antibacterial activity, N-(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide did not demonstrate remarkable antimicrobial effects at concentrations below 100 μM, similar to other sulfonamide derivatives .

2. Antioxidant Activity

Research indicates that sulfonamide derivatives can possess antioxidant properties:

- DPPH Radical Scavenging Activity : The antioxidant capacity was assessed using the DPPH method. The compound exhibited moderate radical scavenging activities with IC50 values ranging from 0.66 to 1.75 mM . This suggests that structural modifications significantly influence antioxidant efficacy.

3. Enzyme Inhibition

Sulfonamides are also known for inhibiting various enzymes, including carbonic anhydrases:

- Inhibition of Carbonic Anhydrases (CA IX and CA XII) : In studies involving modified sulfonamides, compounds similar to N-(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide showed promising inhibition of CA IX and CA XII, which are implicated in tumor growth and metastasis . The structure–activity relationship (SAR) analysis revealed that specific modifications enhance inhibitory potency.

Data Tables

| Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|

| Antimicrobial | >100 | |

| DPPH Radical Scavenging | 0.66 - 1.75 | |

| CA IX Inhibition | 51.6 - 99.6 |

Case Studies and Research Findings

Several studies have explored the biological implications of similar sulfonamide compounds:

- Study on Antitumor Activity : A related compound demonstrated significant cytotoxicity against human cancer cell lines, including MDA-MB-231 and HeLa cells, with IC50 values in the low nanomolar range . This suggests potential applications in cancer therapy.

- Molecular Docking Studies : Computational analyses have shown that N-(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide can effectively bind to target enzymes, indicating a strong potential for therapeutic use .

Q & A

Advanced Research Question

- X-ray Crystallography : The dansyl group binds to hydrophobic pockets in proteins (e.g., Val-121, Phe-131 in CAII) via van der Waals interactions. Conformational changes (e.g., Leu-198 rotation) are observed upon binding, validated at 2.1-Å resolution .

- Fluorescence Quenching Assays : Dansylamide’s fluorescence decreases upon binding to zinc-containing enzymes, enabling quantification of dissociation constants (K) .

- Molecular Docking : Tools like Discovery Studio predict binding modes, with scoring functions evaluating hydrogen bonds, π-π stacking, and steric compatibility .

How can bromination or azide modifications enhance the utility of this compound in bioorthogonal labeling?

Advanced Research Question

- Bromination : Introducing bromine at the naphthalene ring (e.g., 6-bromo derivative) increases electron-withdrawing effects, shifting fluorescence maxima and improving photostability .

- Azide Functionalization : The azidoethyl group enables click chemistry (e.g., CuAAC with alkynes) for site-specific labeling of biomolecules. This is critical for fluorescence microscopy and mass spectrometry .

- Validation : HRMS and F NMR (for trifluoromethyl tags) confirm successful conjugation .

What strategies optimize the compound’s application in intracellular imaging, particularly for zinc ion detection?

Advanced Research Question

- Probe Design : Conjugation with Zn-chelating groups (e.g., 2-hydroxybenzylidene hydrazine) creates turn-on probes. Zn binding disrupts photoinduced electron transfer (PET), restoring dansyl fluorescence .

- Cellular Uptake : Hydrophobic substituents (e.g., hexyl chains) improve membrane permeability, validated via confocal microscopy in ovarian cancer cell lines .

- Two-Photon Imaging : Modifications with near-IR fluorophores (e.g., pyrrolidine-fused chlorin) extend application to deep-tissue imaging .

How do structural variations impact the compound’s inhibitory activity against therapeutic targets like carbonic anhydrase?

Advanced Research Question

- Substituent Effects : Bulky groups (e.g., quinolin-3-yl) enhance steric complementarity with CAII’s active site (His-94, Ala-121), improving inhibition (IC < 50 nM) .

- Covalent Inhibitors : Acrylamide-modified derivatives form Michael adducts with cysteine residues (e.g., CAII Cys-206), validated via LC-MS/MS .

- Selectivity Profiling : Isoform-specific inhibition is assessed using recombinant CA isoforms (e.g., CAIX vs. CAXII) under hypoxic conditions .

What computational approaches are employed to predict the compound’s photophysical properties and binding affinity?

Advanced Research Question

- TD-DFT Calculations : Predict excitation/emission wavelengths by modeling HOMO-LUMO transitions in the dansyl chromophore .

- MD Simulations : Analyze conformational stability in aqueous vs. lipid bilayer environments (e.g., GROMACS with CHARMM force fields) .

- Free Energy Perturbation (FEP) : Quantify binding energy differences between wild-type and mutant proteins (e.g., Leu-198 variants in CAII) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.